{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL CYANIDE
Overview
Description
{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a benzyloxyphenyl group, a tetraazole ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL CYANIDE typically involves multiple steps, starting with the preparation of the benzyloxyphenyl precursor. This precursor is then subjected to a series of reactions to introduce the tetraazole ring and the cyanide group. Common reagents used in these reactions include sodium azide, which is used to form the tetraazole ring, and cyanogen bromide, which introduces the cyanide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The tetraazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include benzoquinones, primary amines, and substituted tetraazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of {5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL CYANIDE involves its interaction with specific molecular targets. The benzyloxyphenyl group can interact with hydrophobic pockets in proteins, while the tetraazole ring can form hydrogen bonds with amino acid residues. The cyanide group can act as a nucleophile, participating in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
{5-[4-(METHOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL CYANIDE: Similar structure but with a methoxy group instead of a benzyloxy group.
{5-[4-(HYDROXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL CYANIDE: Contains a hydroxy group instead of a benzyloxy group.
{5-[4-(ETHOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL CYANIDE: Features an ethoxy group in place of the benzyloxy group.
Uniqueness
The uniqueness of {5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL CYANIDE lies in its benzyloxy group, which provides distinct hydrophobic interactions and electronic properties compared to its analogs. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
2-[5-(4-phenylmethoxyphenyl)tetrazol-2-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c17-10-11-21-19-16(18-20-21)14-6-8-15(9-7-14)22-12-13-4-2-1-3-5-13/h1-9H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWIMZMQMZZTTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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